Ethyl 9-decenoate is an organic compound classified as a fatty acid ethyl ester derived from dec-9-enoic acid. Its molecular formula is , and it has a molecular weight of approximately 198.3019 g/mol . This compound features a long hydrocarbon chain with a double bond, making it part of the unsaturated fatty acids family. Ethyl 9-decenoate is known for its distinct fruity aroma, which contributes to its use in flavoring and fragrance applications.
Ethyl 9-decenoate has been identified as a metabolite with potential biological significance. It may exhibit antimicrobial properties and has been studied for its role in various metabolic pathways . Its derivatives are often investigated for their effects on cellular processes and their potential therapeutic applications.
Several methods exist for synthesizing ethyl 9-decenoate:
Ethyl 9-decenoate finds applications across various industries:
Studies have indicated that ethyl 9-decenoate interacts with various biological systems, potentially influencing metabolic pathways. Its interactions with enzymes involved in lipid metabolism are of particular interest, suggesting roles in modulating metabolic processes . Further research is needed to fully elucidate these interactions and their implications for health.
Ethyl 9-decenoate shares structural similarities with several other fatty acid esters. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl Oleate | C18H34O2 | Derived from oleic acid; more saturated chain |
Methyl 9-Decenoate | C11H20O2 | Similar structure but methyl group instead of ethyl |
Ethyl Undecylenate | C12H22O2 | Contains a double bond at position 10 |
Ethyl Decanoate | C12H24O2 | Saturated counterpart without double bond |
Ethyl 9-decenoate's unique position as an unsaturated fatty acid ester sets it apart from these compounds, particularly in terms of its reactivity and applications in flavoring and fragrance industries.
Ethyl 9-decenoate exhibits characteristic thermodynamic properties consistent with medium-chain fatty acid esters. The compound demonstrates a normal boiling point of 250.2°C at standard atmospheric pressure (760 mmHg) [1], while under reduced pressure conditions (27.5 Torr), the boiling point decreases significantly to 135°C [2]. This substantial pressure dependence reflects the typical behavior of long-chain organic esters where intermolecular forces play a significant role in phase transitions.
The vapor pressure characteristics of ethyl 9-decenoate indicate minimal volatility at ambient conditions, with vapor pressure measurements approaching 0.0 ± 0.6 mmHg at 25°C [3]. This low vapor pressure is attributed to the relatively high molecular weight (198.30 g/mol) [4] and the presence of both ester functionality and the extended carbon chain, which contribute to increased intermolecular van der Waals interactions.
Predictive thermodynamic modeling using the Joback method provides additional insights into the critical properties of ethyl 9-decenoate. The estimated critical temperature is 719.58 K (446.43°C) [5], with a corresponding critical pressure of 1920.30 kPa [5]. These values place ethyl 9-decenoate within the typical range for fatty acid esters and indicate significant thermal stability under normal processing conditions.
The phase behavior of ethyl 9-decenoate is strongly influenced by its amphiphilic molecular structure, containing both hydrophobic hydrocarbon segments and a polar ester group. The predicted melting point of 295.40 K (22.25°C) [5] suggests that the compound exists as a liquid at ambient temperatures, which is consistent with its classification as a fatty acid ester.
Solubility parameters reveal the distinctly hydrophobic nature of ethyl 9-decenoate. The octanol-water partition coefficient (LogP) ranges from 3.466 to 4.453 [5] [1], indicating strong lipophilic character and very limited water solubility. This hydrophobic behavior restricts the compound's aqueous solubility while promoting miscibility with organic solvents including alcohols, ethers, and non-polar hydrocarbons.
The enthalpy of vaporization is predicted to be 50.79 kJ/mol [5], while the enthalpy of fusion is estimated at 28.34 kJ/mol [5]. These thermodynamic parameters reflect the energy required for phase transitions and provide insight into the intermolecular forces governing the compound's physical behavior. The relatively modest enthalpy values are consistent with the molecular size and functional group interactions expected for this class of compounds.
Ethyl 9-decenoate exhibits multiple oxidation pathways due to the presence of both the terminal alkene functionality and the ester group. The terminal double bond at position 9 represents the primary site of oxidative attack, displaying reactivity patterns characteristic of mono-unsaturated fatty acid esters.
Permanganate oxidation using potassium permanganate (KMnO4) in acidic aqueous solution leads to oxidative cleavage of the carbon-carbon double bond [6]. This reaction proceeds through the formation of cyclic manganese intermediates, ultimately yielding carboxylic acid fragments. Under ultrasound-assisted conditions (20 kHz, 53 W/cm²), the reaction achieves quantitative yields within 8-15 minutes [6], demonstrating the susceptibility of the alkene moiety to strong oxidizing conditions.
Ozonolysis represents another important oxidative pathway, proceeding through the formation of primary and secondary ozonides [7]. The reaction cleaves the double bond completely, producing aldehyde fragments and carbon dioxide upon reductive workup with zinc in acetic acid [7]. This mechanism provides a useful synthetic tool for structural determination and can serve to identify the position of unsaturation in fatty acid esters.
Epoxidation reactions using meta-chloroperoxybenzoic acid (mCPBA) demonstrate the formation of oxirane rings across the double bond [8]. This oxidation proceeds via a concerted mechanism with a four-membered transition state, resulting in syn-addition of oxygen to form the corresponding ethyl 9,10-epoxydecanonate [8]. The epoxide product serves as a reactive intermediate for subsequent transformations.
Autoxidation processes involving molecular oxygen initiate through hydrogen abstraction from allylic positions, leading to the formation of peroxyl radicals [9]. These radical chain reactions can produce hydroperoxides and other oxidized products, particularly under elevated temperature conditions. The oxidation kinetics follow established patterns for unsaturated fatty esters, with reaction rates dependent on temperature, oxygen concentration, and the presence of radical initiators or antioxidants [9].
The ester carbonyl group in ethyl 9-decenoate undergoes reduction through various mechanisms, depending on the reducing agent and reaction conditions employed. Metal hydride reductions represent the most common approach for carbonyl reduction in ester systems.
Lithium aluminum hydride (LiAlH4) provides complete reduction of the ester functionality to the corresponding primary alcohol, 10-decenol [10]. This reaction proceeds through nucleophilic addition of hydride to the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates alkoxide to generate an aldehyde intermediate. A second hydride addition then converts the aldehyde to the primary alcohol [11]. The reaction requires anhydrous conditions and typically proceeds at temperatures from 0°C to room temperature.
Diisobutylaluminum hydride (DIBAL-H) offers selective reduction of the ester to the aldehyde oxidation state when conducted at low temperatures (-78°C) [12]. This selectivity arises from the bulky nature of the reducing agent and careful control of stoichiometry and temperature. The mechanism involves initial coordination of the aluminum center to the carbonyl oxygen, followed by hydride delivery and controlled workup to prevent over-reduction [12].
Catalytic hydrogenation selectively targets the carbon-carbon double bond while leaving the ester functionality intact [10]. Using palladium, platinum, or nickel catalysts under hydrogen atmosphere, the terminal alkene undergoes reduction to produce ethyl decanoate. This chemoselectivity proves valuable for synthetic applications requiring retention of the ester group while saturating the alkene.
Borane-dimethylsulfide complex (BH3·DMS) provides an alternative reduction pathway under flow chemistry conditions [13]. This method allows for high substrate concentrations and can achieve excellent productivity with reduced solvent consumption compared to traditional batch processes. The reaction proceeds through formation of alkyl borane intermediates that are subsequently oxidized to alcohols.
The hydrolytic stability of ethyl 9-decenoate in aqueous media depends critically on pH, temperature, and the presence of catalytic species. Under neutral conditions (pH 7.0), the ester bond demonstrates considerable stability, with hydrolysis proceeding very slowly over periods of days to weeks [14]. This stability arises from the poor nucleophilicity of water and the relatively stable ester linkage.
Acidic hydrolysis occurs through a protonation-assisted mechanism where the carbonyl oxygen is initially protonated to increase electrophilicity [15]. Water then attacks the activated carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates ethanol to yield 9-decenoic acid [16]. This process is reversible and represents the microscopic reverse of Fischer esterification. The reaction rate increases significantly below pH 3, but the equilibrium nature limits complete conversion without removal of products.
Base-catalyzed hydrolysis (saponification) proceeds through direct hydroxide attack on the carbonyl carbon [17]. This mechanism is irreversible because the carboxylic acid product is immediately deprotonated to form the carboxylate salt, preventing the reverse reaction [18]. Under basic conditions (pH > 10), hydrolysis occurs rapidly, typically within minutes to hours, making this the preferred method for intentional ester cleavage.
Temperature effects on hydrolytic stability follow Arrhenius kinetics, with rate constants increasing exponentially with temperature [19]. The activation energy for neutral hydrolysis has been determined for related ester systems, providing predictive capability for stability under various thermal conditions.
Enzymatic hydrolysis through esterase action represents a biologically relevant degradation pathway [20]. Various carboxylesterases can catalyze the hydrolysis of ethyl 9-decenoate, with reaction rates depending on enzyme specificity, substrate concentration, and environmental conditions. This pathway is particularly important in biological systems and environmental fate considerations.